molecular formula C30H20N2O4 B5140052 2-(2-Methylphenyl)-6-[2-(2-methylphenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one

2-(2-Methylphenyl)-6-[2-(2-methylphenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one

Cat. No.: B5140052
M. Wt: 472.5 g/mol
InChI Key: BFIDGBOICMZRRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylphenyl)-6-[2-(2-methylphenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one is a complex organic compound with a unique structure that includes multiple benzoxazinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)-6-[2-(2-methylphenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenylamine with phthalic anhydride to form an intermediate, which is then cyclized under acidic conditions to yield the benzoxazinone structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)-6-[2-(2-methylphenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo groups to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated benzoxazinones.

    Substitution: Halogenated benzoxazinones.

Scientific Research Applications

2-(2-Methylphenyl)-6-[2-(2-methylphenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)-6-[2-(2-methylphenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methylphenyl)-1H-indole: Shares the 2-methylphenyl group but has an indole structure instead of benzoxazinone.

    Bis(2-methylphenyl) phenyl phosphate: Contains the 2-methylphenyl group but is a phosphate ester.

    1-(2-Methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol: Contains both 2-methylphenyl and 4-methylphenyl groups but has an imidazole-thiol structure.

Uniqueness

2-(2-Methylphenyl)-6-[2-(2-methylphenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one is unique due to its dual benzoxazinone rings, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-(2-methylphenyl)-6-[2-(2-methylphenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N2O4/c1-17-7-3-5-9-21(17)27-31-25-13-11-19(15-23(25)29(33)35-27)20-12-14-26-24(16-20)30(34)36-28(32-26)22-10-6-4-8-18(22)2/h3-16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIDGBOICMZRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C=C(C=C3)C4=CC5=C(C=C4)N=C(OC5=O)C6=CC=CC=C6C)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.